Peptidoglycan Pentapeptide-mdap3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

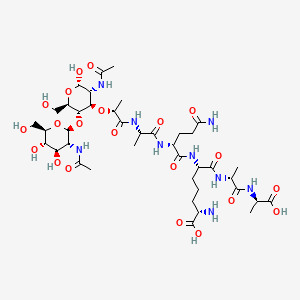

Peptidoglycan Pentapeptide-mdap3, also known as this compound, is a useful research compound. Its molecular formula is C40H67N9O21 and its molecular weight is 1010 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Role in Antibiotic Development

Peptidoglycan as a Target for Antibiotics:

Peptidoglycan pentapeptide-mdap3 is essential for maintaining the structural integrity of bacterial cell walls. Research indicates that targeting peptidoglycan synthesis can lead to the development of novel antibiotics. For instance, studies have shown that the maturation of peptidoglycan influences outer membrane protein assembly, revealing vulnerabilities that could be exploited for antibiotic design . The pentapeptide-rich peptidoglycan has been associated with reduced activity of essential proteins involved in cell wall synthesis, suggesting that disrupting this process could enhance antibiotic efficacy.

Case Study:

In a study involving Escherichia coli, it was demonstrated that altering the composition of peptidoglycan through genetic manipulation affected susceptibility to beta-lactam antibiotics. By modifying the pentapeptide structure, researchers were able to increase the effectiveness of existing antibiotics against resistant strains .

Imaging Techniques in Medical Research

Peptidoglycan-targeting Radiotracers:

Recent advancements have led to the development of radiotracers that specifically target peptidoglycan for imaging bacterial infections. These tracers utilize derivatives of peptidoglycan pentapeptides to enhance visualization in imaging modalities such as PET/CT scans. For example, d-[11C]methionine has shown significant uptake in models of bacterial infections, indicating its potential for clinical application in diagnosing infections .

Data Table: Radiotracer Uptake in Infection Models

| Radiotracer | Bacterial Strain | Uptake (ID/cc) | Application Area |

|---|---|---|---|

| d-[11C]methionine | E. coli | 0.78 | Prosthetic joint infections |

| d-[18F]FDG | Various strains | Low | General infection imaging |

| d-[11C]alanine | S. aureus | 0.96 | Osteomyelitis |

Understanding Bacterial Morphogenesis

Peptidoglycan Dynamics:

Research into the dynamics of peptidoglycan turnover reveals insights into bacterial morphogenesis and growth patterns. The activity of specific peptidases on pentapeptide structures has been shown to influence cell shape and division processes . For instance, the enzyme Pgp3 from Campylobacter jejuni demonstrates d,d-carboxypeptidase and d,d-endopeptidase activities that are critical for reshaping peptidoglycan during growth .

Case Study:

In experiments with C. jejuni, researchers observed that inhibiting Pgp3 led to abnormal cell shapes and impaired growth, underscoring the importance of peptidoglycan dynamics in bacterial life cycles .

Chemical Tools for Peptidoglycan Characterization

Labeling Techniques:

Innovative chemical tools have been developed to label and characterize peptidoglycan structures in live bacteria. These methods allow researchers to visualize the incorporation of modified pentapeptides into bacterial cell walls, providing insights into peptidoglycan biosynthesis and its regulation . The use of fluorescently labeled D-amino acids has enabled real-time monitoring of peptidoglycan incorporation.

Data Table: Chemical Tools for Peptidoglycan Studies

| Tool/Method | Purpose | Key Findings |

|---|---|---|

| Fluorescent D-amino acids | Visualizing peptidoglycan synthesis | Improved temporal resolution in imaging |

| Bioorthogonal handles | Labeling sugar backbone | Successful labeling in live cells |

Eigenschaften

CAS-Nummer |

73715-37-4 |

|---|---|

Molekularformel |

C40H67N9O21 |

Molekulargewicht |

1010 g/mol |

IUPAC-Name |

(2S,6S)-6-[[(2R)-2-[[(2S)-2-[[(2R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-amino-7-[[(2R)-1-[[(1R)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-7-oxoheptanoic acid |

InChI |

InChI=1S/C40H67N9O21/c1-14(32(57)45-16(3)37(62)63)44-35(60)21(9-7-8-20(41)38(64)65)49-36(61)22(10-11-25(42)54)48-33(58)15(2)43-34(59)17(4)67-31-27(47-19(6)53)39(66)68-24(13-51)30(31)70-40-26(46-18(5)52)29(56)28(55)23(12-50)69-40/h14-17,20-24,26-31,39-40,50-51,55-56,66H,7-13,41H2,1-6H3,(H2,42,54)(H,43,59)(H,44,60)(H,45,57)(H,46,52)(H,47,53)(H,48,58)(H,49,61)(H,62,63)(H,64,65)/t14-,15+,16-,17-,20+,21+,22-,23-,24-,26-,27-,28-,29-,30-,31-,39+,40+/m1/s1 |

InChI-Schlüssel |

IFUAEVRHOAQERC-BQZBOJCTSA-N |

SMILES |

CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCC(C(=O)O)N)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CO)O)NC(=O)C |

Isomerische SMILES |

C[C@@H](C(=O)N[C@H](CCC(=O)N)C(=O)N[C@@H](CCC[C@@H](C(=O)O)N)C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)O)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)CO)O)NC(=O)C |

Kanonische SMILES |

CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCC(C(=O)O)N)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CO)O)NC(=O)C |

Synonyme |

N-acetylglucosaminyl-N-acetylmuramyl-L-alanyl-D-isoglutaminyl-meso-diaminopimelic acid-D-alanyl-D-alanine N-acetylglucosaminyl-N-AcMu-Ala-iso-Gln-meso-diaminopimelic acid-Ala-Ala peptidoglycan monomer-mDap3 peptidoglycan pentapeptide-mDap3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.